- Inhibitory kinetics of azachalcones and their oximes on mushroom tyrosinase: A facile solid-state synthesis, Chemistry & Biodiversity, 2016, 13(5), 531-538
Cas no 908563-68-8 (NSC49652)
NSC49652 structure
Product Name:NSC49652
N.o CAS:908563-68-8
MF:C14H11NO2
MW:225.242643594742
CID:4659321
Update Time:2023-11-20
NSC49652 Propriedades químicas e físicas
Nomes e Identificadores
-
- NSC49652
- MLS000736655
- (E)-1-(2-hydroxyphenyl)-3-pyridin-3-ylprop-2-en-1-one
- 1-(2-hydroxyphenyl)-3-(3-pyridyl)prop-2-en-1-one
- (2E)-1-(2-HYDROXYPHENYL)-3-(PYRIDIN-3-YL)PROP-2-EN-1-ONE
- [e]-1-(2-hydroxyphenyl)-3-pyridin-3-YLProp-2-en-1-one
- HMS2885E03
- SMR000528233
- J3.571.934B
- 1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propene-1-one
- (E)-3-(3-Pyridyl)-1-(2-hydroxyphenyl)
- (2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propen-1-one (ACI)
- (E)-1-(2-Hydroxyphenyl)-3-(pyridin-3-yl)-2-propen-1-one
-
- Inchi: 1S/C14H11NO2/c16-13-6-2-1-5-12(13)14(17)8-7-11-4-3-9-15-10-11/h1-10,16H/b8-7+
- Chave InChI: CRWNZUBUBIULHB-BQYQJAHWSA-N
- SMILES: C(C1C=CC=CC=1O)(=O)/C=C/C1C=NC=CC=1
Propriedades Computadas
- Massa Exacta: 225.079
- Massa monoisotópica: 225.079
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 17
- Contagem de Ligações Rotativas: 3
- Complexidade: 288
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 1
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 2.8
- Superfície polar topológica: 50.2
Propriedades Experimentais
- Densidade: 1.241
- Ponto de ebulição: 414.3°Cat760mmHg
- Ponto de Flash: 204.4°C
- Índice de Refracção: 1.661
- PSA: 50.19000
- LogP: 2.68330
NSC49652 Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105112-100mg |
NSC49652 |
908563-68-8 | 98% | 100mg |
¥9100.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1105112-250mg |
NSC49652 |
908563-68-8 | 98% | 250mg |
¥6424 | 2023-04-13 | |
| TRC | E208456-100mg |
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone |
908563-68-8 | 100mg |
$ 475.00 | 2022-06-05 | ||
| TRC | E208456-500mg |
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone |
908563-68-8 | 500mg |
$ 1860.00 | 2022-06-05 | ||
| TRC | E208456-1g |
(2E)-1-(2-Hydroxyphenyl)-3-(3-pyridinyl)-2-propenone |
908563-68-8 | 1g |
$ 2855.00 | 2022-06-05 | ||
| MedChemExpress | HY-111163-10mM*1mLinDMSO |
NSC49652 |
908563-68-8 | 99.92% | 10mM*1mLinDMSO |
¥990 | 2023-07-26 | |
| MedChemExpress | HY-111163-5mg |
NSC49652 |
908563-68-8 | 99.92% | 5mg |
¥900 | 2024-07-20 | |
| MedChemExpress | HY-111163-10mg |
NSC49652 |
908563-68-8 | 99.92% | 10mg |
¥1350 | 2024-07-20 | |
| MedChemExpress | HY-111163-25mg |
NSC49652 |
908563-68-8 | 99.92% | 25mg |
¥2565 | 2024-07-20 | |
| MedChemExpress | HY-111163-50mg |
NSC49652 |
908563-68-8 | 99.92% | 50mg |
¥4100 | 2024-07-20 |
NSC49652 Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Sodium hydroxide ; 2 - 3 min, rt; 5 - 10 min, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 min, cooled
Referência
- Convenient synthesis of flavanone derivatives via oxa-Michael addition using catalytic amount of aqueous cesium fluoride, Tetrahedron Letters, 2021, 85,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, 0 °C
Referência
- Microwave-Assisted Solution-Phase Parallel Synthesis of 2,4,6-Trisubstituted Pyrimidines, Journal of Combinatorial Chemistry, 2006, 8(5), 646-648
Método de produção 4
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 min; overnight, 0 - 4 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, cooled
Referência
- Combinatorial synthesis, lead identification, and antitumor study of a chalcone-based positional-scanning library, Chemistry & Biodiversity, 2007, 4(2), 203-214
Método de produção 5
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; overnight, rt; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5
Referência
- Azachalcones: A new class of potent polyphenol oxidase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(8), 1753-1756
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 5 min, 0 - 5 °C
1.2 20 h, rt
1.3 Reagents: Acetic acid ; pH 6, rt
1.2 20 h, rt
1.3 Reagents: Acetic acid ; pH 6, rt
Referência
- Thallium(III) p-tosylate (TTS) mediated oxidative rearrangement of 2-naphthyl and 2-heteroarylchromanones, Indian Journal of Chemistry (2022-), 2022, 61(9), 923-927
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 5 min, rt → 5 °C
1.2 20 h, rt
1.2 20 h, rt
Referência
- Thallium(III) p-tosylate-mediated oxidative [1,2] rearrangement of 2-naphthyl and 2-heteroarylchromanones, Journal of Heterocyclic Chemistry, 2022, 59(1), 172-177
Método de produção 8
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 5 - 10 °C; 60 min, 5 - 10 °C; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Referência
- Synthesis and selective cytotoxic activities on rhabdomyosarcoma and noncancerous cells of some heterocyclic chalcones, Molecules, 2016, 21(3), 329/1-329/10
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 3 h, reflux
Referência
- Ru, Rh and Ir metal complexes of pyridyl chalcone derivatives: Their potent antibacterial activity, comparable cytotoxicity potency and selectivity to cisplatin, Polyhedron, 2020, 185,
Método de produção 10
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Water
Referência
- Microwave assisted synthesis of 2'-/3'-azaflavones/azaflavonones and their N-alkyl derivatives, Organic Communications, 2016, 9(4), 73-81
NSC49652 Raw materials
- 3'-Hydroxyacetophenone
- pyridine-3-carbaldehyde
- 2'-Hydroxyacetophenone
- 2'-Aminoacetophenone
- 4'-Aminoacetophenone
- 1-(3-aminophenyl)ethan-1-one
- 1-(4-Hydroxyphenyl)ethanone
- Acetophenone
NSC49652 Preparation Products
NSC49652 Literatura Relacionada
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Martin R. Ward,Gary W. Copeland,Andrew J. Alexander Chem. Commun., 2010,46, 7634-7636
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